molecular formula C15H10FNO B1268522 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde CAS No. 70093-12-8

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde

Cat. No. B1268522
CAS RN: 70093-12-8
M. Wt: 239.24 g/mol
InChI Key: RLQLBZDVAGJSFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related indole derivatives often involves catalyzed cycloisomerization processes. For instance, gold(I)-catalyzed cycloisomerization has been used to prepare 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, showing the versatility of catalytic methods in synthesizing complex indole structures (Kothandaraman et al., 2011). These methods highlight the efficiency and diversity of approaches in the synthesis of indole carbaldehydes, demonstrating the adaptability of synthetic strategies to produce 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde and similar compounds.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been experimentally and theoretically investigated, revealing insights into their stability and electronic properties. For example, the infrared spectrum and molecular docking studies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provided data on the optimized molecular structure and vibrational frequencies, indicating the molecule's stability and potential inhibitory activity (Mary et al., 2015). Such analyses are crucial for understanding the chemical behavior and potential applications of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde.

Chemical Reactions and Properties

Indole derivatives participate in various chemical reactions, showcasing their reactivity and the ability to form complex molecules. The synthesis and characterization of spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivatives highlight the reactivity of indole carbaldehydes in multicomponent reactions, indicating the potential of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde to undergo similar transformations (Sharma et al., 2013).

Physical Properties Analysis

The physical properties of indole derivatives, including crystal structure and intermolecular interactions, are essential for their application in material science and pharmaceuticals. The crystal structures of related compounds, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, have been reported, providing insights into their structural arrangement and potential for forming stable molecular frameworks (Gonzaga et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles and electrophiles, are pivotal in determining the utility of indole derivatives in synthetic chemistry. For example, the reactivity of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with triazole thiols to form new heterocyclic compounds showcases the potential chemical versatility of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde in forming biologically active molecules (Vikrishchuk et al., 2019).

Scientific Research Applications

1. Antiviral Agent

  • Application Summary: The compound has been used in the synthesis of a new pyridazin-3(2H)-one derivative, which has potential antiviral properties .
  • Methods of Application: The compound was synthesized and characterized using experimental techniques involving FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal X-ray diffraction analysis .
  • Results: The study was primarily focused on the synthesis and characterization of the compound. The antiviral properties were inferred based on the structure of the compound .

2. Antibacterial Activity

  • Application Summary: The compound has been used in the synthesis of a Schiff base ligand, which was then used to form metal (II) complexes. These complexes have shown antibacterial activity .
  • Methods of Application: The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The metal (II) complexes were synthesized in a methanolic medium .
  • Results: The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand. They were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .

3. Multistimuli-Responsive Materials

  • Application Summary: The compound has been used in the synthesis of a guest molecule, 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride (FOV·Cl2), which forms inclusion complexes with β-cyclodextrin. These complexes display multistimuli-responsive chromic behaviors and photomodulable fluorescence .
  • Methods of Application: The guest molecule was synthesized and its inclusion complexes with β-cyclodextrin were studied using UV-vis and ESR spectroscopy .
  • Results: The inclusion complexes demonstrated multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines. The fluorescence emission of the inclusion complex FOV2+@β-CD can be reversibly modulated by the photochromic process .

4. Biotransformation by Marine Fungi

  • Application Summary: 4-Fluorophenylacetonitrile, a derivative of the compound, undergoes biotransformation to 4-Fluorophenylacetic acid by the marine fungus, Aspergillus sydowii Ce19 .
  • Methods of Application: The biotransformation was studied using the marine fungus, Aspergillus sydowii Ce19 .
  • Results: The study focused on the biotransformation of 4-Fluorophenylacetonitrile to 4-Fluorophenylacetic acid .

5. Nonlinear Optical Material

  • Application Summary: A fluorinated chalcone derivative of the compound has been synthesized and studied for its potential as a nonlinear optical material .
  • Methods of Application: The fluorinated chalcone was synthesized and its properties were studied using various techniques including scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .
  • Results: The study found that the chalcone crystal can be considered as a nonlinear optical material. Its third-order nonlinear susceptibility (χ(3)) value is 369.294 × 10^-22 m^2 V^-2, which is higher than those obtained from a few similar types of molecules .

6. Inkless Printing, Ammonia Sensing and Multiple Anti-counterfeiting

  • Application Summary: The compound has been used in the synthesis of a guest molecule, 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride (FOV·Cl2), which forms inclusion complexes with β-cyclodextrin. These complexes display multistimuli-responsive chromic behaviors and photomodulable fluorescence, which can be used in inkless printing, ammonia sensing, and multiple anti-counterfeiting .
  • Methods of Application: The guest molecule was synthesized and its inclusion complexes with β-cyclodextrin were studied using UV-vis and ESR spectroscopy .
  • Results: The inclusion complexes demonstrated multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines. The fluorescence emission of the inclusion complex FOV2+@β-CD can be reversibly modulated by the photochromic process .

Safety And Hazards

Based on the safety data sheet, “2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

2-(4-fluorophenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)15-13(9-18)12-3-1-2-4-14(12)17-15/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQLBZDVAGJSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347026
Record name 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde

CAS RN

70093-12-8
Record name 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Fluorophenyl)-1H-indole-3-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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